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Introduction
β-Carotene, a prominent member of the carotenoid family, is a lipophilic pigment abundant in

various vegetables. It is a precursor to vitamin A and is renowned for its potent antioxidant and

anti-inflammatory properties.[1] These attributes make β-carotene a valuable compound in the

pharmaceutical and nutraceutical industries for the development of functional foods and

therapeutic agents.[2] Ultrasound-Assisted Extraction (UAE) has emerged as a green and

efficient technology for isolating β-carotene from plant matrices. This method utilizes acoustic

cavitation to disrupt cell walls, enhancing solvent penetration and significantly reducing

extraction time and solvent consumption compared to conventional methods.[3]

These application notes provide a comprehensive overview and detailed protocols for the

efficient extraction of β-carotene from various vegetables using UAE, its subsequent

quantification, and insights into its biological activities.

I. Optimized Ultrasound-Assisted Extraction (UAE)
Parameters for β-Carotene
The efficiency of UAE is influenced by several key parameters. The following tables summarize

optimized conditions for maximizing β-carotene yield from different vegetable sources based on
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scientific literature.

Table 1: Optimized UAE Parameters for β-Carotene Extraction from Carrots

Parameter Optimal Value Reference

Vegetable Carrot (Waste Residue) [4]

Ultrasound Device Ultrasonic Horn [4]

Solvent Vegetable Oils [4]

Temperature 50°C [4]

Ultrasound Power 100 W [4]

Extraction Time 50 min [4]

Solid-to-Solvent Ratio 0.3:20 (g/mL) [4]

Duty Cycle 60% [4]

Max. Yield 83.32% [4]

Vegetable Carrot (Pomace) [5][6]

Ultrasound Device Ultrasonic Processor (20 kHz) [7]

Solvent 59% Ethanol [5][6]

Temperature 29°C [5][6]

Ultrasound Power 70% Amplitude [7]

Extraction Time 16 min [5][6]

Solid-to-Solvent Ratio Not Specified

Duty Cycle Not Specified

Max. Yield 14.89 ± 0.40 µg/g [5][6]

Table 2: Optimized UAE Parameters for β-Carotene Extraction from Other Vegetables
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Parameter Optimal Value Reference

Vegetable Spinach [1][8]

Ultrasound Device Not Specified

Solvent Methanol [1][8]

Temperature 40°C [1][8]

Ultrasound Power 40% (28 W/cm³) [1][8]

Extraction Time 16 min [1][8]

Solid-to-Solvent Ratio Not Specified

Duty Cycle Not Specified

Max. Yield 3.07 ± 0.04 µg/g [1][8]

Vegetable Tomato (Processing Wastes) [9]

Ultrasound Device Not Specified

Solvent
Hexane:Acetone:Ethanol

(2:1:1 v/v/v) + 0.05% BHT
[9]

Temperature 15 ± 5°C [9]

Ultrasound Power 90 W [9]

Extraction Time 15 min [9]

Solid-to-Solvent Ratio 1:35 (w/v) [9]

Duty Cycle Not Specified

Max. Yield Not Specified

Vegetable Tomato (Waste) [10][11]

Ultrasound Device Not Specified

Solvent
Choline chloride:1,3-butanediol

(1:5) based NADES
[10][11]

Temperature 65°C [10][11]
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Ultrasound Power 70% [10][11]

Extraction Time 12 min [10][11]

Solid-to-Solvent Ratio 1:20 (w/v) [10][11]

Frequency 37 Hz [10][11]

Max. Yield 206.95 ± 3.27 µg/g DW [10][11]

Vegetable Pumpkin [12]

Ultrasound Device Not Specified

Solvent
NADES (C8 and C10 fatty

acids, 3:1)
[12]

Temperature Not Specified

Ultrasound Power Not Specified

Extraction Time Not Specified

Solid-to-Solvent Ratio Not Specified

Duty Cycle Not Specified

Max. Yield 151.41 µg/mL [12]

Vegetable Sweet Potato (Roots) [13]

Ultrasound Device Not Specified

Solvent
35.96% (w/w) PEG-4000;

15.40% (w/w) sodium sulfate
[13]

Temperature Not Specified

Ultrasound Power Not Specified

Extraction Time 31.84 min [13]

Solid-to-Solvent Ratio 25.96:1 (v/w) [13]

Duty Cycle Not Specified

Max. Yield 0.594 mg/g [13]
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II. Experimental Protocols
A. Protocol for Ultrasound-Assisted Extraction (UAE) of
β-Carotene
This protocol is a generalized procedure and should be optimized based on the specific

vegetable matrix and available equipment.

1. Materials and Equipment:

Fresh or dried vegetable material (e.g., carrots, spinach, tomatoes)

Solvents (e.g., ethanol, hexane, acetone, vegetable oil, or Natural Deep Eutectic Solvents -

NADES)

Ultrasonic bath or probe system

Grinder or blender

Beakers and flasks

Centrifuge and centrifuge tubes

Filtration system (e.g., Whatman filter paper)

Rotary evaporator

Analytical balance

2. Sample Preparation:

Wash the fresh vegetable material thoroughly to remove any dirt and contaminants.

Dry the material to a constant weight if using a dry basis for extraction.

Grind the dried or fresh material into a fine powder or paste to increase the surface area for

extraction.

3. Extraction Procedure:
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Weigh a specific amount of the prepared vegetable powder/paste and place it in an

extraction vessel (e.g., a beaker or flask).

Add the selected solvent at the optimized solid-to-solvent ratio (refer to Tables 1 & 2).

Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the

mixture.

Set the UAE parameters (temperature, power, time, and duty cycle) according to the

optimized conditions for the specific vegetable.

After the extraction is complete, separate the extract from the solid residue by centrifugation

followed by filtration.

For solvent-based extracts, evaporate the solvent using a rotary evaporator at a controlled

temperature (typically ≤ 40°C) to obtain the crude β-carotene extract.

Store the extract in a dark, airtight container at -20°C to prevent degradation.
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Caption: Workflow for Ultrasound-Assisted Extraction of β-Carotene.

B. Protocol for Quantification of β-Carotene using High-
Performance Liquid Chromatography (HPLC)
1. Materials and Equipment:
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HPLC system with a UV-Vis or Diode Array Detector (DAD)

C18 or C30 reverse-phase column

Mobile phase solvents (e.g., acetonitrile, methanol, dichloromethane, hexane)

β-carotene standard (≥95% purity)

Syringe filters (0.45 µm)

Autosampler vials

2. Preparation of Standard Solutions:

Prepare a stock solution of β-carotene (e.g., 100 µg/mL) by dissolving a known amount of

the standard in a suitable solvent (e.g., hexane or chloroform) and then diluting with the

mobile phase.[14][15]

Prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 20,

50 µg/mL) by diluting the stock solution with the mobile phase.

3. Chromatographic Conditions (Example):

Column: C18, 4.6 x 250 mm, 5 µm

Mobile Phase: Acetonitrile:Methanol:Dichloromethane (75:20:5, v/v/v)

Flow Rate: 1.0 mL/min

Injection Volume: 20 µL

Detection Wavelength: 450 nm

Column Temperature: 30°C

4. Sample Preparation and Analysis:

Dissolve a known amount of the crude extract in the mobile phase.
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Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

Inject the sample into the HPLC system.

Identify the β-carotene peak by comparing its retention time with that of the standard.

Quantify the amount of β-carotene in the sample by constructing a calibration curve from the

peak areas of the standard solutions.

C. Protocol for Quantification of β-Carotene using UV-
Vis Spectrophotometry
1. Materials and Equipment:

UV-Vis Spectrophotometer

Quartz cuvettes

Solvent for extraction and measurement (e.g., acetone, hexane, or ethanol)[16][17]

β-carotene standard (≥95% purity)

2. Preparation of Standard Solutions:

Prepare a stock solution of β-carotene (e.g., 100 µg/mL) in the chosen solvent.[17]

Prepare a series of working standard solutions with concentrations ranging from

approximately 0.5 to 10 µg/mL.[17]

3. Measurement and Quantification:

Set the spectrophotometer to scan a wavelength range of 350-600 nm to determine the

maximum absorbance (λmax) of β-carotene, which is typically around 450-453 nm in most

solvents.[17]

Measure the absorbance of each standard solution at the λmax.

Construct a calibration curve by plotting absorbance versus concentration.
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Dissolve a known amount of the crude extract in the solvent and measure its absorbance at

the λmax.

Determine the concentration of β-carotene in the extract using the calibration curve.

III. Application Notes: Biological Activities and
Signaling Pathways
β-Carotene extracted via UAE can be utilized in various research and development

applications due to its significant biological activities. These activities are often mediated

through the modulation of key cellular signaling pathways.

1. Antioxidant and Anti-inflammatory Effects: β-Carotene is a potent antioxidant that can

neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[2]

Its anti-inflammatory properties are well-documented and are primarily attributed to its ability to

inhibit pro-inflammatory signaling pathways.[1][9][18]

2. Modulation of NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a

central regulator of inflammation. Under inflammatory conditions (e.g., stimulation by

lipopolysaccharide - LPS), β-carotene can inhibit the activation of the NF-κB pathway.[6][10]

[18] This inhibition prevents the transcription of pro-inflammatory cytokines such as TNF-α, IL-

1β, and IL-6, thus attenuating the inflammatory response.[1][9]
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Caption: β-Carotene inhibits the NF-κB signaling pathway.
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3. Activation of Nrf2-ARE Antioxidant Pathway: The Nuclear factor erythroid 2-related factor 2

(Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. β-Carotene

can activate the Nrf2-ARE (Antioxidant Response Element) pathway.[4][19] This leads to the

production of phase II detoxification enzymes and antioxidant proteins like heme oxygenase-1

(HO-1) and NAD(P)H quinone oxidoreductoreductase 1 (NQO1), enhancing the cell's defense

against oxidative stress.[4]
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Caption: β-Carotene activates the Nrf2-ARE antioxidant pathway.

4. Modulation of MAP Kinase (MAPK) Signaling Pathway: Mitogen-activated protein kinases

(MAPKs) are involved in various cellular processes, including inflammation. β-Carotene has

been shown to inhibit the activation of MAPK signaling pathways, such as p38 and ERK, which

are often activated by inflammatory stimuli.[20] By inhibiting these pathways, β-carotene can

further reduce the production of inflammatory mediators.[20]
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Caption: β-Carotene modulates the MAP Kinase signaling pathway.

IV. Considerations for Drug Development
The potent antioxidant and anti-inflammatory activities of β-carotene, coupled with its ability to

modulate key signaling pathways, make it a promising candidate for the development of drugs

targeting diseases with an inflammatory and oxidative stress etiology. However, the poor water

solubility and potential for degradation of β-carotene present challenges for its formulation and

delivery.[21] Encapsulation technologies and the use of novel delivery systems are being

explored to enhance its stability and bioavailability. Further research into the specific molecular

targets of β-carotene and its metabolites is crucial for the rational design of novel therapeutics.

V. Conclusion
Ultrasound-assisted extraction is a highly effective and green method for the isolation of β-

carotene from a variety of vegetables. The provided protocols offer a foundation for

researchers to efficiently extract and quantify this valuable compound. The insights into the

biological activities and underlying signaling pathways of β-carotene underscore its potential in

the development of new drugs and functional food ingredients. Optimization of both extraction

and formulation processes will be key to unlocking the full therapeutic potential of β-carotene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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